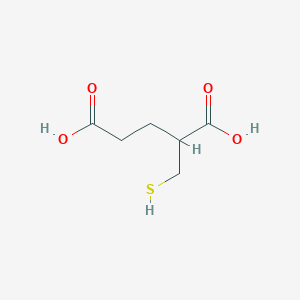
2-Mercaptomethylglutaric acid
Übersicht
Beschreibung
2-Mercaptomethylglutaric acid is an organic compound with the molecular formula C6H10O4S It is a derivative of glutaric acid, where one of the methylene groups is substituted with a mercaptomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Mercaptomethylglutaric acid can be synthesized through several methods. One common approach involves the reaction of glutaric acid with thiol-containing reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where glutaric acid is reacted with mercaptans. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Mercaptomethylglutaric acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Mercaptomethylglutaric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-mercaptomethylglutaric acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Glutaric Acid: The parent compound, lacking the mercaptomethyl group.
2-Mercaptomethylsuccinic Acid: Similar structure but with a shorter carbon chain.
2-Mercaptomethyladipic Acid: Similar structure but with a longer carbon chain.
Uniqueness: 2-Mercaptomethylglutaric acid is unique due to the presence of both carboxylic acid and mercapto functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Biologische Aktivität
2-Mercaptomethylglutaric acid (2-MG) is a sulfur-containing organic compound that has garnered attention due to its biological activities and potential applications in various fields, including medicine and biochemistry. This article explores the biological activity of 2-MG, focusing on its mechanisms of action, effects on cellular processes, and implications in health and disease.
Chemical Structure and Properties
This compound is characterized by the presence of a thiol (-SH) group attached to a glutaric acid backbone. Its chemical formula is with a molecular weight of approximately 178.21 g/mol. The presence of the thiol group is significant as it plays a crucial role in the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 2-MG can be attributed to several mechanisms:
- Antioxidant Activity : The thiol group in 2-MG can scavenge free radicals, thus protecting cells from oxidative stress. This property has implications for preventing cellular damage associated with various diseases, including neurodegenerative disorders.
- Enzyme Modulation : 2-MG has been shown to influence the activity of certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor or activator of enzymes that regulate the metabolism of amino acids and organic acids, potentially affecting energy production and biosynthetic processes.
- Cell Signaling : The compound may also participate in cell signaling pathways, particularly those involving redox states. By modulating the redox environment within cells, 2-MG can influence gene expression and cellular responses to stress.
Case Study 1: Metabolic Disorders
A study involving patients with metabolic disorders highlighted the role of 2-MG in diagnosing organic acidurias. Elevated levels of 2-MG in urine were associated with specific metabolic dysfunctions, indicating its potential as a biomarker for certain inherited metabolic disorders .
Case Study 2: Neuroprotective Effects
Research has demonstrated that 2-MG exhibits neuroprotective effects in models of oxidative stress. In vitro studies showed that treatment with 2-MG reduced neuronal cell death induced by oxidative agents, suggesting its potential therapeutic role in neurodegenerative diseases .
Data Table: Biological Effects of this compound
Toxicity and Safety Considerations
While 2-MG shows promising biological activities, it is essential to consider its safety profile. Preliminary studies indicate that at high concentrations, 2-MG may exhibit cytotoxic effects on certain cell types. Further research is necessary to establish safe dosage levels and to understand its long-term effects on human health.
Eigenschaften
CAS-Nummer |
106146-19-4 |
|---|---|
Molekularformel |
C6H10O4S |
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
2-(sulfanylmethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O4S/c7-5(8)2-1-4(3-11)6(9)10/h4,11H,1-3H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
LDFDXRPEWZHIML-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(CS)C(=O)O |
Kanonische SMILES |
C(CC(=O)O)C(CS)C(=O)O |
Synonyme |
2-mercaptomethylglutaric acid 2-MMGA |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














